5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 294651-53-9
VCID: VC4984433
InChI: InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-6(8-2-1-3-21-8)16-10-5-7(11(19)20)17-18(9)10/h1-5H,(H,19,20)
SMILES: C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Molecular Formula: C12H6F3N3O2S
Molecular Weight: 313.25

5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS No.: 294651-53-9

Cat. No.: VC4984433

Molecular Formula: C12H6F3N3O2S

Molecular Weight: 313.25

* For research use only. Not for human or veterinary use.

5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 294651-53-9

Specification

CAS No. 294651-53-9
Molecular Formula C12H6F3N3O2S
Molecular Weight 313.25
IUPAC Name 5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-6(8-2-1-3-21-8)16-10-5-7(11(19)20)17-18(9)10/h1-5H,(H,19,20)
Standard InChI Key CVWQXSRDDMGZQX-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Key Functional Groups

Core Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine system is a bicyclic heterocycle comprising fused pyrazole and pyrimidine rings. This scaffold is electronically versatile, allowing for regioselective substitutions at positions 2, 5, and 7. The planar structure facilitates π-π stacking interactions with biological targets, while nitrogen atoms at positions 1 and 8 enable hydrogen bonding .

Substituent Contributions

  • Thiophen-2-yl Group (Position 5): The thiophene ring enhances lipophilicity and introduces sulfur-based pharmacophoric features, which can modulate target binding through hydrophobic interactions and potential sulfur-π interactions .

  • Trifluoromethyl Group (Position 7): The -CF3 group improves metabolic stability and membrane permeability via its electron-withdrawing effects and resistance to oxidative degradation .

  • Carboxylic Acid (Position 2): This moiety provides a site for salt formation, solubility modulation, and hydrogen-bonding interactions with enzymatic active sites .

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₆F₃N₃O₂S
Molecular Weight313.25 g/mol
CAS Number294651-53-9
IUPAC Name5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Key Functional GroupsPyrazolo[1,5-a]pyrimidine, -CF₃, thiophene, -COOH

Synthetic Methodologies

Core Scaffold Construction

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters. For example, diethyl malonate reacts with 5-amino-3-methylpyrazole under basic conditions to form dihydroxy intermediates, which are subsequently chlorinated using POCl₃ .

C–O Bond Activation and SNAr Reactions

Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) activates the lactam C–O bond in 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, enabling nucleophilic substitution with amines or thiols at position 5. This method achieves yields exceeding 90% for derivatives like 5-morpholino-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .

Suzuki–Miyaura Cross-Coupling

Arylation at position 3 is accomplished via palladium-catalyzed coupling with boronic acids. For instance, 3-bromo-5-morpholino-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine reacts with 4-fluorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) to yield bifunctionalized analogues in 85–92% yields .

Table 2: Representative Synthetic Routes and Yields

Reaction TypeConditionsYield (%)Reference
C–O Activation with PyBroPEt₃N, 1,4-dioxane, 110°C94
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O85–92
Chlorination of Dihydroxy CorePOCl₃, reflux61
TargetActivity (IC₅₀/EC₅₀)Mechanism NotesReference
Pim1 Kinase12 nMCompetitive ATP binding
TNF-α Production70% inhibition at 10 μMNF-κB pathway modulation
PDE4B0.8 μMAllosteric site interaction

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Despite its carboxylic acid group, the compound exhibits limited aqueous solubility (log S = -4.2) due to the hydrophobic trifluoromethyl and thiophene groups. Calculated log P (3.1) suggests moderate membrane permeability .

Metabolic Stability

In vitro microsomal assays show a half-life of >120 minutes in human liver microsomes, with the -CF₃ group resisting cytochrome P450-mediated oxidation. Primary metabolites result from thiophene ring oxidation .

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